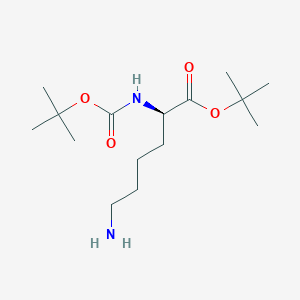
Boc-D-Lys-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys-OtBu typically involves the protection of the amino and carboxyl groups of lysine. The free amine group is protected by the tert-butoxycarbonyl (Boc) group, and the carboxyl group is protected by the tert-butyl ester (OtBu) group. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate [(Boc)2O] and tert-butyl bromide (tert-BuBr) under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Lys-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OtBu groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution Reactions: The protected lysine can participate in substitution reactions where the Boc and OtBu groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane, or other acidic reagents are commonly used for deprotection.
Substitution: Various nucleophiles can be used to substitute the Boc and OtBu groups under appropriate conditions.
Major Products
The major products formed from these reactions include deprotected lysine and its derivatives, which can be further used in peptide synthesis and other applications .
Applications De Recherche Scientifique
Boc-D-Lys-OtBu has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function by incorporating it into peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Boc-D-Lys-OtBu primarily involves its role as a protected amino acid derivative. The Boc and OtBu groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys-OtBu: Similar to Boc-D-Lys-OtBu but with the L-isomer of lysine.
Fmoc-Lys-OtBu: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Boc-Lys(Boc)-OtBu: Contains an additional Boc group on the lysine side chain.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the combination of Boc and OtBu protective groups. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Propriétés
Formule moléculaire |
C15H30N2O4 |
|---|---|
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m1/s1 |
Clé InChI |
LVUBESNUUMLEHL-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
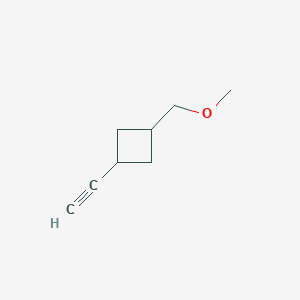
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
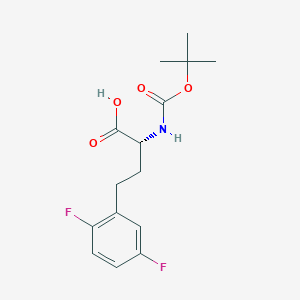
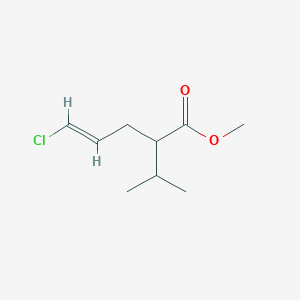
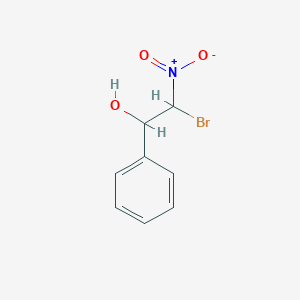
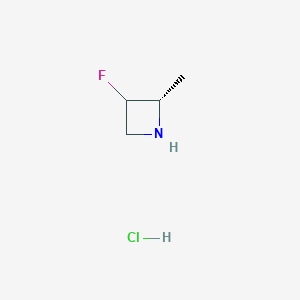
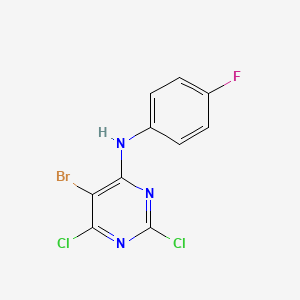
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
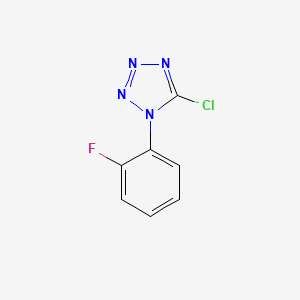
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
